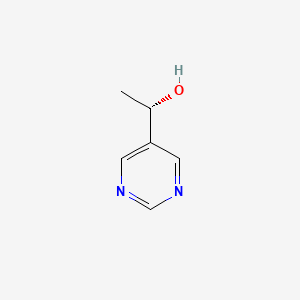
(1S)-1-(pyrimidin-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(pyrimidin-5-yl)ethan-1-ol is an organic compound that features a pyrimidine ring attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(pyrimidin-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral alcohol precursor.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce asymmetry in the product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent product quality.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to maintain high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-(pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of (1S)-1-(pyrimidin-5-yl)ethanone.
Reduction: Formation of (1S)-1-(pyrimidin-5-yl)ethane.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S)-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(pyrimidin-5-yl)ethan-1-ol: The enantiomer of (1S)-1-(pyrimidin-5-yl)ethan-1-ol, with different stereochemistry.
(1S)-1-(pyrimidin-4-yl)ethan-1-ol: A similar compound with a pyrimidine ring substituted at a different position.
(1S)-1-(pyridin-5-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
(1S)-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
LHBKMPNNYVQNRE-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=CN=CN=C1)O |
Kanonische SMILES |
CC(C1=CN=CN=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















